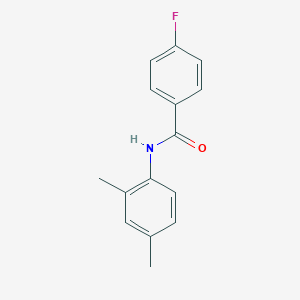

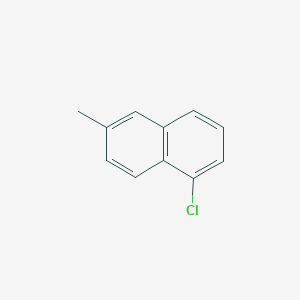

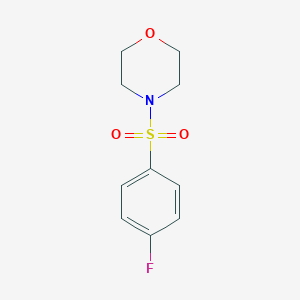

![molecular formula C45H44N6O3 B182193 4-(1-羟基-1-甲基乙基)-2-丙基-1-[[2'-[(三苯甲基)-1H-四唑-5-基][1,1'-联苯]-4-基]甲基]-1H-咪唑-5-羧酸乙酯 CAS No. 144690-33-5](/img/structure/B182193.png)

4-(1-羟基-1-甲基乙基)-2-丙基-1-[[2'-[(三苯甲基)-1H-四唑-5-基][1,1'-联苯]-4-基]甲基]-1H-咪唑-5-羧酸乙酯

描述

This compound is a complex organic molecule with a CAS number of 189400-21-3 . It contains several functional groups, including an imidazole ring, a tetrazole ring, and a carboxylic acid ester .

Synthesis Analysis

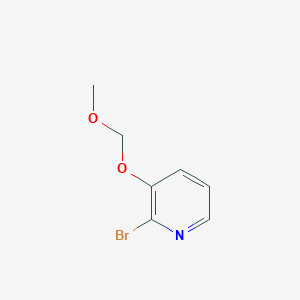

The synthesis of this compound involves several steps. One of the key steps is the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst .Molecular Structure Analysis

The molecular formula of this compound is C48H44N6O6 . It contains several aromatic rings, including a biphenyl group and a triphenylmethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 800.8996, a density of 1.26g/cm3, a boiling point of 960°C at 760 mmHg, and a refractive index of 1.648 .科学研究应用

水生环境中的存在、归趋和行为

研究已经探讨了对羟基苯甲酸酯在水生环境中的存在、归趋和行为。对羟基苯甲酸酯在结构上与作为酯类的查询化合物类似,用作各种产品中的防腐剂。尽管具有生物降解性,但对羟基苯甲酸酯仍残留在地表水和沉积物中,反映了它们不断进入环境中。这项研究强调了合成化合物对环境的影响,并强调了了解它们在水生系统中的行为的必要性 (Haman 等人,2015)。

体内药理学

另一项研究重点关注 DuP 753,这是一种分子结构复杂的化合物,涉及咪唑,在化学复杂性方面与所要求的化合物相似。该研究对 DuP 753 的药理特性进行了全面综述,包括其对血管紧张素 II 受体的选择性抑制,这对高血压治疗具有影响 (Wong 等人,1991)。

YM872 的神经药理学

YM872 是一种具有咪唑环的化合物,类似于查询中的核心结构,其神经保护特性(尤其是在中风的情况下)得到了研究。这项研究提供了对复杂分子在治疗神经系统疾病中的潜在治疗应用的见解 (Takahashi 等人,2006)。

药效团设计

利用咪唑支架设计 p38α MAP 激酶抑制剂的研究提供了对合理药物设计过程的见解,重点是实现特异性和效力。这项工作说明了结构考虑在药物开发中的重要性 (Scior 等人,2011)。

生物技术从生物质中提取途径

一项关于从生物质生产乳酸及其随后通过生物技术途径转化为有价值化学品的研究突出了复杂分子在可持续化学中的潜力。这项研究强调了先进化学合成在开发绿色技术中的作用 (Gao 等人,2011)。

属性

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQDBKJBKJIHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597607 | |

| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester | |

CAS RN |

144690-33-5, 189400-21-3 | |

| Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)